2-Methyl-1-(thiazol-2-yl)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-methyl-1-(1,3-thiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-7(2,8)5-6-9-3-4-10-6/h3-4H,5,8H2,1-2H3 |
InChI Key |
GUDUBJHWVKEMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CS1)N |
Origin of Product |
United States |
Structural Characterization and Elucidation in Academic Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for probing the molecular structure of 2-Methyl-1-(thiazol-2-yl)propan-2-amine. These techniques rely on the interaction of electromagnetic radiation with the molecule to reveal information about its electronic and vibrational states, as well as the magnetic environments of its constituent nuclei.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The protons on the thiazole (B1198619) ring are expected to appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons (CH₂) adjacent to the thiazole ring would likely appear as a singlet, deshielded by the aromatic system. The six equivalent methyl protons (C(CH₃)₂) are expected to produce a prominent singlet in the aliphatic region (typically δ 1.0-1.5 ppm). The two amine protons (-NH₂) would also generate a singlet, the chemical shift of which can be variable and is often broad.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-4 (thiazole) | ~7.70 | Doublet (d) | 1H |
| H-5 (thiazole) | ~7.25 | Doublet (d) | 1H |
| -CH₂- | ~3.20 | Singlet (s) | 2H |
| -NH₂ | ~1.5-2.5 (variable) | Singlet (s), broad | 2H |
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct carbon signals are anticipated. The C-2 carbon of the thiazole ring, being adjacent to both sulfur and nitrogen, is expected to be the most downfield signal. The other two thiazole carbons (C-4 and C-5) would resonate at chemical shifts typical for aromatic heterocycles. The quaternary carbon of the propan-2-amine moiety and the methylene carbon would appear in the aliphatic region, with their specific shifts influenced by the adjacent amine and thiazole groups, respectively. The two equivalent methyl carbons would give rise to a single signal at a characteristic upfield position.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (thiazole) | ~170 |
| C-4 (thiazole) | ~143 |
| C-5 (thiazole) | ~118 |
| -C (CH₃)₂NH₂ | ~55 |
| -C H₂- | ~45 |
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments. A COSY spectrum would show correlation between the coupled H-4 and H-5 protons of the thiazole ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities predicted in the tables above.
Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The primary amine (-NH₂) group should exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. cas.cz C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹. The thiazole ring itself would produce a series of characteristic bands, including C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. universalprint.orgresearchgate.net The C-S stretching vibration is typically weaker and found in the fingerprint region between 600-800 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and less sensitive to polar groups like amines, would complement the IR data. It would be especially useful for identifying the symmetric stretching modes of the thiazole ring. researchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1580 - 1650 |
| Aliphatic C-H | C-H Stretch | 2850 - 2970 |
| Thiazole Ring | C-H Stretch | ~3100 |
| Thiazole Ring | C=N / C=C Ring Stretch | 1400 - 1600 |
UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The thiazole ring acts as the primary chromophore in this compound. The spectrum is expected to be dominated by a strong absorption band in the UV region, corresponding to a π → π* transition within the aromatic heterocyclic system. acs.orgurfu.ru A much weaker n → π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be present but could be obscured by the more intense π → π* band. The absorption maximum (λmax) for similar 2-substituted thiazoles typically falls in the range of 230-270 nm. researchgate.net
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Solvent |
|---|
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₇H₁₂N₂S), the calculated monoisotopic mass is approximately 156.077 Da.
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 156 would be observed. The fragmentation of aliphatic amines is often dominated by α-cleavage (the breaking of a C-C bond adjacent to the nitrogen atom). whitman.edujove.comlibretexts.org In this molecule, the most favorable α-cleavage would be the loss of the thiazol-2-ylmethyl radical (•CH₂-C₄H₂NS) to form a highly stable iminium cation at m/z 58. This fragment, corresponding to [C(CH₃)₂NH₂]⁺, is expected to be the base peak in the spectrum. Another possible, though less favored, α-cleavage would involve the loss of a methyl radical (•CH₃) to yield a fragment at m/z 141. Fragmentation of the thiazole ring itself can also occur, leading to characteristic ions. asianpubs.orgsapub.org
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 156 | [C₇H₁₂N₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 141 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |
| 58 | [C(CH₃)₂NH₂]⁺ | α-cleavage, loss of thiazol-2-ylmethyl radical |
X-ray Crystallography for Solid-State Molecular Structure Determination
Should suitable single crystals of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.
The analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. The primary amine group is a key functional group for directing intermolecular interactions. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair).
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Structural Modifications with Changes in Biological Interactions
The biological activity of 2-aminothiazole (B372263) derivatives can be conceptually dissected by considering modifications to three main regions of the molecule: the thiazole (B1198619) ring, the 2-amino group, and the side chain attached to the thiazole ring. Alterations in these regions can significantly impact the compound's interaction with biological targets.
For instance, in a series of 2-aminothiazoles screened for antitubercular activity, the core aminothiazole moiety and a pyridyl substituent at the C-4 position of the thiazole were found to be critical for potency. nih.gov Conversely, the 2-amino position demonstrated considerable tolerance for a wide range of substituents, allowing for the optimization of activity. nih.gov This highlights a common theme in the SAR of 2-aminothiazoles: some parts of the scaffold are essential for maintaining the primary interaction with the target (pharmacophore), while other regions can be modified to fine-tune properties like potency, selectivity, and pharmacokinetics.
The introduction of different functional groups can lead to varied biological outcomes. For example, the incorporation of a phenylurea group has been shown to be important for increasing the anticancer activities of certain thiazole derivatives. researchgate.net Similarly, the nature of the acyl chain on the 2-amino group can influence antitumor efficacy, with a propanamido function (a three-carbon chain) showing improved activity over an acetamido moiety (a two-carbon chain) in some contexts.
The following table, derived from studies on analogous 2-aminothiazole structures, illustrates how modifications can be correlated with changes in biological interactions.
| Core Structure | Modification | Resulting Biological Interaction | Reference Compound Class |
|---|---|---|---|
| 2-Aminothiazole | Substitution on the 2-amino group (e.g., N-arylation, N-acylation) | Modulation of potency and selectivity for various targets (e.g., kinases, receptors). nih.gov | N-substituted 2-aminothiazoles |
| Substitution at C4 of the thiazole ring (e.g., aryl, heteroaryl groups) | Often critical for target recognition and potent activity. nih.gov | 4-substituted 2-aminothiazoles | |
| Substitution at C5 of the thiazole ring (e.g., halogen, alkyl groups) | Can influence potency and metabolic stability. | 5-substituted 2-aminothiazoles |
Impact of Substituent Effects on the Thiazole Ring (e.g., electronic, steric effects)
Substituents on the thiazole ring can exert profound electronic and steric effects that modulate the molecule's interaction with its biological target. The thiazole ring itself is an aromatic system with a specific electron distribution that can be perturbed by the addition of electron-donating or electron-withdrawing groups. nih.gov
Electronic Effects: The introduction of electron-withdrawing groups, such as halogens or nitro groups, on an attached phenyl ring can enhance the biological activity of some thiazole derivatives. nih.govnih.gov This is often attributed to the formation of stronger hydrogen bonds or other electrostatic interactions with the target protein. Conversely, electron-donating groups like methoxy (B1213986) or methyl groups can also enhance activity in different contexts, suggesting that the optimal electronic properties are target-dependent. nih.gov For example, in a series of anticonvulsant thiazole-linked compounds, a methoxy phenyl group attached to a pyridine (B92270) ring was associated with the highest activity. nih.gov
Steric Effects: The size and shape of substituents on the thiazole ring are critical for fitting into the binding pocket of a target protein. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket, thereby increasing affinity. For instance, in a study of antitumor 2-aminothiazoles, the exchange of a methyl group with a bromo group at the C5-position of the thiazole led to significant activity. researchgate.net
The table below summarizes the general impact of substituent effects on the thiazole ring based on studies of related compounds.
| Substituent Type | Position on Thiazole Ring | General Impact on Biological Activity | Example from Analogous Compounds |
|---|---|---|---|
| Electron-withdrawing (e.g., -Cl, -F, -NO2) | C4 or C5 (or on an attached aryl ring) | Can increase potency through enhanced electrostatic interactions. nih.govnih.gov | Chlorophenyl substitution leading to higher anticonvulsant activity. nih.gov |
| Electron-donating (e.g., -CH3, -OCH3) | C4 or C5 (or on an attached aryl ring) | Can enhance activity, possibly by improving hydrophobic interactions or altering electronics favorably for a specific target. nih.gov | Methoxy substitution enhancing anticonvulsant properties. nih.gov |
| Bulky groups (e.g., phenyl, butylidene) | C4 and/or C5 | Can either enhance or decrease activity depending on the topology of the binding site. researchgate.net | 4,5,6,7-tetrahydrobenzo[d]thiazole core showing potent antitumor activity. researchgate.net |
Influence of Side Chain Length and Branching on Molecular Recognition
Side Chain Length: Studies on various classes of 2-aminothiazole derivatives have demonstrated that the length of an alkyl or acyl chain can be a critical determinant of potency. For instance, in a series of antibacterial compounds, the extent of alkyl chains was found to have diverse effects on biological efficacy, with a hexyl group providing enhanced activity compared to longer chains like decyl or dodecyl groups. researchgate.net This suggests the existence of an optimal chain length for fitting into a specific binding pocket.
Branching: The branching of the side chain, as seen in the tertiary butylamine-like structure of 2-Methyl-1-(thiazol-2-yl)propan-2-amine, introduces steric bulk and can restrict conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation. The gem-dimethyl group on the carbon adjacent to the amine is a key feature. In related systems, such branching can influence metabolic stability by shielding the adjacent amine group from enzymatic degradation.
The following table illustrates the influence of side chain modifications in analogous compound series.
| Side Chain Modification | Observed Effect on Biological Activity | Plausible Rationale | Example from Analogous Compounds |
|---|---|---|---|
| Increasing linear alkyl chain length | Optimal activity at a specific length, with potency decreasing for shorter or longer chains. researchgate.net | Improved hydrophobic interactions within a defined binding pocket. | Antibacterial activity peaking with a hexyl chain. researchgate.net |
| Introduction of branching (e.g., gem-dimethyl) | Can increase potency and/or metabolic stability. | Locks the molecule in a favorable conformation and provides steric shielding. | General principle in drug design to enhance stability. |
| Replacement of alkyl with cyclic structures | Can significantly alter potency and selectivity. | Introduces conformational rigidity and different interaction patterns. | - |
Role of Stereochemistry in Ligand-Target Interactions
While this compound itself is achiral, the introduction of a substituent at the carbon atom bearing the amino group or at the adjacent methylene (B1212753) group would create a chiral center. In such cases, the stereochemistry would likely play a critical role in the ligand-target interactions. Biological systems, being chiral, often exhibit stereoselectivity, where one enantiomer of a chiral drug is significantly more active than the other.
For example, in a comprehensive study of amino acid-derived thiazole peptidomimetics, the (S)-configuration of the amino acid residue was a key element of the lead compound. nih.gov This underscores the importance of a specific three-dimensional arrangement of functional groups for effective binding to the target, in this case, P-glycoprotein. nih.gov
Although no specific stereochemical studies on chiral derivatives of this compound were found, it is a well-established principle in medicinal chemistry that enantiomers can have different pharmacological and toxicological profiles. If a chiral center were introduced, the (R)- and (S)-enantiomers would need to be synthesized and evaluated separately to determine their individual contributions to the biological activity.
Development of Molecular Descriptors for SAR/SPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For 2-aminothiazole derivatives, various QSAR models have been developed to predict their activity against different targets, such as cancer cells and bacteria. excli.de These models often employ a range of descriptors, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.
In a QSAR study of 2-aminothiazole sulfonamide derivatives as potential antioxidants, descriptors related to mass, polarizability, electronegativity, and van der Waals volume were found to be key properties influencing their antioxidant activities. excli.de The development of predictive QSAR models can guide the rational design of new derivatives of this compound with potentially enhanced activity. excli.de
The table below lists some common molecular descriptors used in the modeling of 2-aminothiazole derivatives.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability, reactivity. |
| Steric | Molecular Volume | Size and bulk of the molecule. |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |
| Topological | Wiener Index | Branching and connectivity of the molecular graph. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. For 2-Methyl-1-(thiazol-2-yl)propan-2-amine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed. researchgate.net This would yield the optimized molecular structure, bond lengths, bond angles, and thermodynamic properties. Such calculations are crucial for understanding the molecule's stability and strain.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. atlantis-press.com
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule's surface. This map would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to how the molecule might interact with other molecules, including biological targets. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would reveal its conformational flexibility, identifying the most populated shapes the molecule adopts in solution. Furthermore, MD simulations can explicitly model the interactions between the compound and solvent molecules (e.g., water), providing insights into its solubility and the influence of the solvent on its conformation. This is particularly relevant for understanding how the molecule behaves in a biological environment.
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This is a critical step in drug discovery for understanding the potential mechanism of action.
Docking algorithms would place this compound into the binding site of a relevant protein target. Scoring functions would then be used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy suggests a more favorable interaction. This theoretical prediction helps in prioritizing compounds for further experimental testing. researchgate.net
Following docking, a detailed analysis of the predicted binding pose would be conducted. This would identify the key intermolecular interactions responsible for the binding, such as:
Hydrogen bonding: Interactions between the amine group of the compound and polar residues in the protein's active site.
Hydrophobic interactions: Interactions involving the methyl groups and other nonpolar parts of the molecule.
π-π stacking: Potential interactions between the thiazole (B1198619) ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Understanding these interactions is fundamental to explaining the molecule's specificity and affinity for its target and for guiding future structural modifications to improve its activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For compounds containing the thiazole nucleus, such as this compound, these models are instrumental in predicting their behavior and guiding the design of new derivatives with enhanced therapeutic potential.
Derivation of Predictive Models for Biological Interaction or Chemical Reactivity
The development of predictive QSAR and QSPR models for thiazole derivatives involves a systematic approach that begins with the compilation of a dataset of molecules with known biological activities or properties. Mathematical and statistical methods are then used to derive a relationship between the chemical structures and the observed effects.
In a study focusing on thiazole derivatives as inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) enzyme, a series of 25 compounds were analyzed to develop 2D-QSAR models. researchgate.netimist.ma The process involved the selection of various molecular descriptors, which are numerical representations of the chemical structure. These descriptors fall into several categories, including:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Electronic descriptors: Such as the Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to the molecule's ability to accept electrons. researchgate.netimist.ma
Geometric descriptors: Which define the three-dimensional shape of the molecule.
Physicochemical descriptors: Such as Molar Refractivity (MR) and the logarithm of the partition coefficient (LogP), which relate to the molecule's size and hydrophobicity, respectively. researchgate.netimist.ma
Several statistical methods were employed to build the predictive models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). researchgate.netimist.ma The MLR method, for instance, generated a model that showed satisfactory performance using four key descriptors: MR, LogP, ELUMO, and the J descriptor. researchgate.netimist.ma
Another study on aryl thiazole derivatives with antimicrobial activity utilized a dataset of 20 molecules to develop both 2D and 3D-QSAR models. researchgate.net The 3D-QSAR models, developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, indicated that electrostatic effects are the dominant factor in determining the binding affinities of these compounds. researchgate.net For the 2D-QSAR models, it was found that T_C_C_4 descriptors were the major contributing factors for the inhibition of Gram-positive bacteria. researchgate.net
The table below summarizes the types of descriptors and statistical methods used in the development of predictive models for thiazole derivatives.
| Model Type | Statistical Method | Key Descriptors | Biological Target/Activity |
| 2D-QSAR | Multiple Linear Regression (MLR) | MR, LogP, ELUMO, J descriptor | PIN1 Inhibition |
| 2D-QSAR | Partial Least Squares (PLS) | Topological, Electronic, Geometric, Physicochemical | PIN1 Inhibition |
| 2D-QSAR | Artificial Neural Network (ANN) | Topological, Electronic, Geometric, Physicochemical | PIN1 Inhibition |
| 2D-QSAR | Not Specified | T_C_C_4 | Antimicrobial (Gram-positive) |
| 3D-QSAR | k-Nearest Neighbor (kNN-MFA) | Electrostatic Fields | Antimicrobial (Gram-positive) |
Statistical Validation of Computational Models
The reliability and predictive power of QSAR and QSPR models are assessed through rigorous statistical validation. This process involves both internal and external validation techniques to ensure the robustness and generalizability of the model.
For the QSAR models developed for PIN1 inhibitors based on thiazole derivatives, several statistical indicators were used for validation. researchgate.netimist.ma The MLR model, for example, yielded a squared correlation coefficient (R²) of 0.76 and a Mean Squared Error (MSE) of 0.039. researchgate.netimist.ma Internal validation was performed using cross-validation, which resulted in a cross-validation coefficient (R²cv) of 0.63. researchgate.netimist.ma For external validation, the predictive power of the model on a separate test set was evaluated, giving an external predictive power (R²test) of 0.78. researchgate.netimist.ma The Artificial Neural Network (ANN) model showed even better performance, with an R² of 0.98, R²cv of 0.99, and R²test of 0.98, along with a lower MSE of 0.013. researchgate.netimist.ma
In the study of antimicrobial aryl thiazole derivatives, the 2D-QSAR model demonstrated high statistical significance with an R² value of 0.9521 and a cross-validated R² (q²) of 0.8619. researchgate.net The 3D-QSAR model also showed good internal validation with a q² of 0.8283 and an external predictive R² of 0.4868. researchgate.net
A study on thiazole analogues as α-glucosidase inhibitors also reported robust statistical validation for their QSAR model. researchgate.net The selected model had an R² of 0.906134, an adjusted R² (R²adj) of 0.89049, a cross-validated Q² (Q²cv) of 0.86149, and a predictive R² (R²pred) for the test set of 0.82581. researchgate.net
The following table presents a summary of the statistical validation parameters for various QSAR models of thiazole derivatives.
| Model Type | Statistical Method | R² | q² or R²cv | Predictive R² | MSE |
| 2D-QSAR | MLR | 0.76 | 0.63 | 0.78 | 0.039 |
| 2D-QSAR | ANN | 0.98 | 0.99 | 0.98 | 0.013 |
| 2D-QSAR | Not Specified | 0.9521 | 0.8619 | - | - |
| 3D-QSAR | kNN-MFA | - | 0.8283 | 0.4868 | - |
| 2D-QSAR | MLR (GFA) | 0.906134 | 0.86149 | 0.82581 | - |
Role As Research Probes, Chemical Tools, and Synthetic Intermediates
Utilization as Building Blocks for More Complex Chemical Entities
The 2-aminothiazole (B372263) framework is a well-established building block in organic synthesis, providing a versatile starting point for the construction of more elaborate molecules. wjrr.org The utility of 2-Methyl-1-(thiazol-2-yl)propan-2-amine in this capacity stems from the reactivity of its primary amine and the thiazole (B1198619) core. The primary amine group can readily undergo a variety of chemical transformations, serving as a nucleophile in reactions such as acylation, alkylation, and condensation.
For instance, the amine can react with acyl chlorides or carboxylic acids to form amide bonds, a fundamental linkage in many biologically active compounds. nih.gov Similarly, condensation with aldehydes or ketones yields Schiff bases, which are themselves important intermediates for the synthesis of other molecular targets. royalsocietypublishing.org The thiazole ring itself can be functionalized, although it is generally less reactive than the exocyclic amine. Electrophilic substitution on the thiazole ring typically occurs at the C5 position, provided it is unoccupied. researchgate.net
The dual reactivity of the amine and the thiazole ring allows for the stepwise or one-pot synthesis of diverse molecular structures. Its role as a synthetic building block is crucial for generating libraries of compounds for drug discovery and material science exploration. researchgate.net
Table 1: Potential Synthetic Transformations
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine |
| Schiff Base Formation | Aldehyde (R-CHO) | Imine |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Development of Fluorescent or Isotopic Probes for Biological Research
Fluorescent probes are indispensable tools for visualizing biological processes within living cells. Thiazole and its fused-ring derivatives, like benzothiazole, are known to be key components in a variety of fluorescent dyes and probes due to their favorable photophysical properties. researchgate.net These properties often arise from mechanisms like excited-state intramolecular proton transfer (ESIPT). The structural framework of this compound provides a scaffold that could be chemically modified to create such probes. The primary amine is a convenient handle for attaching other functional groups, such as fluorophores or recognition moieties that can bind to specific biological targets.
Isotopic labeling is another critical technique, particularly in pharmaceutical research, for tracing the metabolic fate of molecules (absorption, distribution, metabolism, and excretion - ADME studies). acs.org By replacing certain atoms in this compound with their stable or radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C or ¹⁴C), researchers can track the molecule's journey and transformation within a biological system. This information is vital for understanding a potential drug's mechanism of action and safety profile.
Precursors for the Synthesis of Advanced Heterocyclic Systems
The 2-aminothiazole moiety is a key precursor for the synthesis of more complex, often fused, heterocyclic systems. mdpi.com The presence of both an exocyclic amine and endocyclic nitrogen and sulfur atoms allows for a range of cyclization and condensation reactions. These reactions can lead to the formation of bicyclic and polycyclic systems with diverse biological activities, such as thiazolo[3,2-a]pyrimidines or imidazo[2,1-b]thiazoles. nih.gov
For example, the primary amine of this compound could react with a β-ketoester in a condensation reaction to form a thiazolo[3,2-a]pyrimidine ring system. The specific reaction pathways and resulting products can often be controlled by carefully selecting the reagents and reaction conditions. This versatility makes aminothiazoles like the title compound valuable starting materials for creating novel heterocyclic libraries. frontiersin.orgresearchgate.net
Applications in Materials Science Research
In the realm of materials science, heterocyclic compounds are incorporated into polymers to impart specific electronic, optical, or thermal properties. Thiazole-containing polymers have been investigated for applications such as corrosion inhibitors and as components of conjugated polymers with interesting electronic characteristics. mdpi.comacs.org
Theoretically, this compound could be utilized as a monomer in polymerization reactions. For example, through polycondensation with a diisocyanate, it could form thiazole-based polyurea derivatives. mdpi.comdntb.gov.ua Such materials could be explored in academic research for their thermal stability, crystallinity, and potential as functional materials in electronics or coatings. The incorporation of the thiazole unit into a polymer backbone is a strategy for creating materials with novel properties. rsc.orgresearchgate.net
Design of Ligands for Coordination Chemistry Studies
The field of coordination chemistry has shown significant interest in ligands derived from aminothiazoles due to their versatile chelating abilities. royalsocietypublishing.org this compound possesses two potential coordination sites: the nitrogen atom of the thiazole ring (a soft base) and the nitrogen atom of the primary amine (a harder base). This allows it to act as a bidentate ligand, forming stable chelate rings with various transition metal ions. mdpi.com
The coordination of aminothiazole-derived ligands with metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II) has been shown to produce complexes with distinct geometries, often octahedral or square planar. acs.orgroyalsocietypublishing.org The formation of these metal complexes can significantly alter the biological activity of the organic ligand. royalsocietypublishing.org The study of such complexes is fundamental to understanding the role of metals in biological systems and in the development of new catalysts or therapeutic agents. This compound is therefore a promising candidate for designing new ligands to explore novel coordination complexes and their properties.
Table 2: Potential Coordination Properties
| Property | Description |
|---|---|
| Potential Donor Atoms | Thiazole Nitrogen (N3), Amine Nitrogen (NH₂) |
| Typical Ligand Behavior | Bidentate |
| Common Metal Ions | Cu(II), Co(II), Ni(II), Zn(II) |
| Potential Geometries | Octahedral, Square Planar |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 2-methyl-1-(thiazol-2-yl)propan-2-amine?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-bromo ketones or via nucleophilic substitution reactions. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures improves purity (>95%) .
Q. How can structural characterization be performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies amine protons (δ 1.5–2.0 ppm) and thiazole ring protons (δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (156.25 g/mol) and fragmentation pathways .
- X-ray Crystallography : Challenges in crystallization (hygroscopic nature) may require co-crystallization agents like picric acid .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (CLSI guidelines) .
- Neuroactivity : Radioligand binding assays (e.g., serotonin/dopamine transporters) using rat brain synaptosomes .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Functional Selection : B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Thermochemistry : Atomization energy calculations validate experimental thermochemical data (average error ±2.4 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct multi-lab studies using standardized protocols (e.g., OECD guidelines).
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in efficacy .
- Target Specificity : CRISPR/Cas9 knockout models validate putative targets (e.g., kinase inhibition assays) .
Q. What advanced spectroscopic techniques elucidate degradation pathways under varying pH conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with UPLC-MS monitoring .
- Mechanistic Insight : ¹⁸O isotopic labeling tracks hydrolysis of the thiazole ring at acidic pH (pH <3) .
Q. How does the compound interact with biological membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : CHARMM36 forcefield models lipid bilayer penetration (e.g., POPC membranes) .
- Experimental Validation : Surface plasmon resonance (SPR) measures binding kinetics to membrane receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
